1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Medicinal Chemistry ADME Prediction Physicochemical Properties

Researchers developing PDE9-targeted chemical probes face inconsistent scaffold purity and undocumented substitution patterns. This compound (CAS 1105196-80-2) resolves these issues as a structurally defined pyrazolopyrimidinone with: • Confirmed N1-(2-aminoethyl) and C5-(4-chlorobenzyl) topology aligned with patent-protected PDE9 inhibitor cores • ~0.2 LogP reduction vs. 4-bromobenzyl analog for lipophilicity-permeability SAR studies • Reactive primary amine handle for facile conjugation to activity-based probes • ≥95% purity with full analytical documentation (LC-MS, NMR) for reproducible reference standard use

Molecular Formula C14H14ClN5O
Molecular Weight 303.75 g/mol
CAS No. 1105196-80-2
Cat. No. B1452164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
CAS1105196-80-2
Molecular FormulaC14H14ClN5O
Molecular Weight303.75 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=NC3=C(C2=O)C=NN3CCN)Cl
InChIInChI=1S/C14H14ClN5O/c15-11-3-1-10(2-4-11)8-19-9-17-13-12(14(19)21)7-18-20(13)6-5-16/h1-4,7,9H,5-6,8,16H2
InChIKeyOGPDGLLJCYSPIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Physicochemical & Structural Identity


The compound 1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS 1105196-80-2) is a synthetic, small-molecule heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidin-4(5H)-one subclass . Its core scaffold is recognized for its synthetic versatility and is a known pharmacophore for kinase and phosphodiesterase inhibition [1]. The molecule is distinguished by a 2-aminoethyl substituent at position 1 and a 4-chlorobenzyl group at position 5. Its molecular formula is C14H14ClN5O (MW: 303.75) . Commercially, it is widely supplied as a research chemical with purity typically ranging from 95% to 98% .

Kinase/PDE Pharmacophore
Core scaffold with reported kinase and phosphodiesterase inhibition potential; supports target-engagement studies
Defined Substitution Topology
Unique 2-aminoethyl and 4-chlorobenzyl groups create a distinct electrostatic and steric profile for binding-site selectivity studies
High-Purity Research Supply
Consistent procurement quality supports reproducible synthetic and biological assay workflows

Why Generic Pyrazolo[3,4-d]pyrimidinones Cannot Substitute in Targeted Research


Superficial class equivalence is insufficient for scientific selection because the pyrazolo[3,4-d]pyrimidine core's biological activity is exquisitely dependent on its substitution pattern. The specific 1-(2-aminoethyl) and 5-(4-chlorobenzyl) groups create a unique electrostatic and steric topology that dictates binding pocket compatibility, as demonstrated by structural analogs in this class targeting kinases and phosphodiesterases [1] [2]. Simply interchanging this compound with another in-class candidate bearing different N1 or C5 substituents (e.g., isopropyl, cyclohexyl, or other benzyl derivatives) will likely lead to a significant change, and potentially complete loss, of target affinity and selectivity, as evidenced by the narrow structure-activity relationships (SAR) described in patent literature for this scaffold [1].

N1 Substituent Mismatch
Replacement of the 2-aminoethyl group may shift binding-pocket compatibility and alter kinase selectivity fingerprints
C5 Aryl Variation
Different benzyl or non-halogenated C5 substituents can significantly change target affinity; SAR within this scaffold is narrow
Class Equivalence Not Transferable
Generic pyrazolo[3,4-d]pyrimidinones without the exact substitution pattern may not reproduce the electrostatic and steric context required for specific kinase/PDE engagement

Quantitative Differentiation from Closest Analogs


Predicted Lipophilicity vs. 4-Bromobenzyl Analog

The 4-chlorobenzyl substituent of the target compound imparts a distinct lipophilic character compared to its closest heavy-halogen analog, 1-(2-aminoethyl)-5-(4-bromobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This difference is quantifiable through predicted partition coefficients, which influence membrane permeability and non-specific binding [1].

Lipophilicity vs. Bromo Analog
Data to verify
Target: XLogP3 1.8 vs 4-Bromo analog: 2.0
Δ −0.2 LogP (lower lipophilicity)
Supports distinct lipophilicity-driven ADME profile
Predicted values; no experimental logP data available
Medicinal Chemistry ADME Prediction Physicochemical Properties

Electronic Properties vs. 3-(Trifluoromethyl)benzyl Analog

In contrast to the electron-donating chlorine substituent, the strongly electron-withdrawing 3-(trifluoromethyl)benzyl analog, 1-(2-aminoethyl)-5-[3-(trifluoromethyl)benzyl]-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, exhibits markedly different electronic properties. This is reflected in a predicted lower electron density on the core heterocycle, which can influence metabolic oxidative stability and the strength of key intermolecular interactions such as π-stacking with enzyme active sites .

Electronic Properties vs. CF₃ Analog
Source review
Target: Density ~1.5 g/cm³ vs CF₃ analog: higher MW (+20.5)
Electron-withdrawing character differs markedly
Electronic profile may influence metabolic stability context
Predicted data; comparator properties inferred from formula
Chemical Property Prediction Metabolic Stability Reactivity

Kinase/Phosphodiesterase Pharmacophore Evidence

The pyrazolo[3,4-d]pyrimidin-4(5H)-one core, specifically when N5-substituted, is a proven pharmacophore for dual Src/Abl kinase inhibition and selective phosphodiesterase 9 (PDE9) inhibition [1] [2]. While no direct IC50 data is available for this precise compound, its direct structural analogs in patent literature (e.g., compounds with a 4-chlorobenzylamine-derived moiety) demonstrate nanomolar-range enzyme inhibition [2]. This establishes a high-probability inference of kinase/PDE activity for the target compound, differentiating it from non-pyrimidinone or non-substituted analogs that lack this crucial pharmacophoric element.

Kinase/PDE Pharmacophore Evidence
Class-level
Target: No direct IC₅₀ vs Patent analog: IC₅₀ 8 nM (PDE9A)
Structurally aligned with nanomolar-active inhibitor class
Supports kinase/PDE pharmacophore rationale for probe development
Class-level inference; direct target data required for validation
Kinase Inhibition PDE9 Inhibition Pharmacophore Modeling

Recommended Application Scenarios


Lead Optimization: Halogen-Tuned ADME Probe

The quantified -0.2 LogP difference relative to the 4-bromobenzyl analog makes this compound the preferred choice for SAR studies exploring lipophilicity-driven membrane permeability and aqueous solubility trade-offs. Researchers can use it as a direct comparator to the bromo-analog to deconvolute halogen bonding versus steric effects in cellular assay systems .

Chemical Biology: Kinase/Phosphodiesterase Profiling

Despite the absence of direct potency data, the compound's structural alignment with a patent-protected, nanomolar-active PDE9 inhibitor core strongly supports its use as a foundational tool compound for creating activity-based probe libraries. It is a superior starting point for target identification campaigns compared to non-substituted or alternative core heterocycles due to the class-level evidence of kinase engagement [1] [2].

Analytical Reference Standard & Synthetic Intermediate

With defined purity levels (95-98%) and good synthetic tractability via its reactive primary amine handle, the compound serves as an excellent reference standard for developing analytical methods (e.g., LC-MS, NMR) for pyrazolopyrimidine libraries. Its established procurement quality allows for reproducible use as a key intermediate in the synthesis of more complex, patent-defined therapeutic candidates .

Application
Selection Property
Validation Focus
Halogen-tuned ADME SAR studies
Lipophilicity-driven membrane permeability context
Deconvolute halogen bonding vs. steric effects in cellular assays
Kinase/PDE target-ID probe libraries
Pharmacophore-based kinase/PDE engagement scaffold
Activity-based probe profiling against kinase panels
Analytical reference standard for pyrazolopyrimidines
Defined high purity and reactive amine handle
LC-MS/NMR method development and synthetic intermediate consistency
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